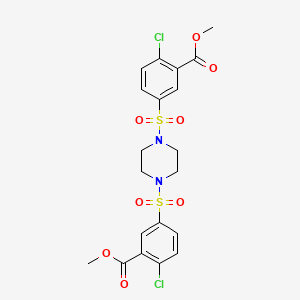
Dimethyl 3,3'-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxycarbonyl, and benzenesulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications that may not be shared by similar compounds. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C20H20Cl2N2O8S2 |
|---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
methyl 2-chloro-5-[4-(4-chloro-3-methoxycarbonylphenyl)sulfonylpiperazin-1-yl]sulfonylbenzoate |
InChI |
InChI=1S/C20H20Cl2N2O8S2/c1-31-19(25)15-11-13(3-5-17(15)21)33(27,28)23-7-9-24(10-8-23)34(29,30)14-4-6-18(22)16(12-14)20(26)32-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
VOZNLXGPYQBMEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















